One of the primary applications of Zirconium(IV) 2-Ethylhexanoate in scientific research is as a metalorganic precursor for thin film deposition techniques like solution deposition and chemical vapor deposition (CVD) []. These techniques allow for the creation of precise, atomic-level thin films containing zirconium.
Zirconium(IV) 2-Ethylhexanoate decomposes at relatively low temperatures, making it suitable for low-temperature CVD processes. This is crucial for applications where high temperatures could damage underlying substrates [].
Through controlled deposition, researchers can create thin films of various zirconium compounds, including:
These thin films have various applications in scientific research, including:
While research on Zirconium(IV) 2-Ethylhexanoate primarily focuses on thin film deposition, its properties suggest possibilities for other applications:
Hexanoic acid, 2-ethyl-, zirconium salt is a coordination compound formed from the reaction of zirconium and 2-ethylhexanoic acid. Its molecular formula is and it is known for its role as a drier in coatings and inks. This compound typically appears as a viscous liquid or solid depending on its purity and formulation. It serves as a source of zirconium ions, which are crucial in various chemical applications, particularly in catalysis and material science .
The synthesis of hexanoic acid, 2-ethyl-, zirconium salt generally involves:
Hexanoic acid, 2-ethyl-, zirconium salt finds applications primarily in:
Interaction studies involving hexanoic acid, 2-ethyl-, zirconium salt focus on its behavior in different chemical environments. Key aspects include:
Hexanoic acid, 2-ethyl-, zirconium salt shares similarities with various other metal salts derived from fatty acids. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Zirconium 2-ethylhexanoate | Used as a drier; larger molecular size | |
| Zirconium octoate | Commonly used as a catalyst; similar drying properties | |
| Titanium(IV) isopropoxide | Used in coatings; different metal but similar applications |
Hexanoic acid, 2-ethyl-, zirconium salt is unique due to its specific chain length and branching structure, which influences its solubility and reactivity compared to other metal salts. Its application as an effective drier sets it apart from titanium-based compounds that may not perform as efficiently under similar conditions .
Direct metathesis reactions constitute the most straightforward approach for synthesizing zirconium carboxylate complexes, including hexanoic acid, 2-ethyl-, zirconium salt. This method involves the direct reaction between zirconium halides and carboxylic acids under controlled conditions [1]. The fundamental reaction mechanism proceeds through the substitution of halide ligands with carboxylate groups, forming stable metal-oxygen coordination bonds.
The optimization of reaction parameters proves critical for successful synthesis. Temperature control remains essential, with optimal conditions maintained below 80°C to prevent the formation of undesired oxo-derivatives [1]. Extended reaction times, typically ranging from 4 to 6 hours, ensure complete conversion while maintaining reduced pressure conditions to facilitate the removal of hydrogen chloride byproducts [1]. The reaction progress can be monitored through the absence of chloride ions in the outgoing vapors, verified by silver nitrate testing [1].
Zirconium tetrachloride serves as the preferred starting material due to its high reactivity and commercial availability [1]. The stoichiometric ratio between the zirconium precursor and 2-ethylhexanoic acid requires careful optimization to achieve complete ligand substitution. Excess carboxylic acid often proves beneficial to drive the reaction to completion and prevent the formation of mixed halide-carboxylate complexes [2].
The reaction mechanism involves sequential substitution steps, where each chloride ligand undergoes replacement by a carboxylate group [2]. This process generates hydrogen chloride as a byproduct, which must be efficiently removed to prevent product degradation. The resulting product typically appears as a white solid with polymeric characteristics, indicating extensive intermolecular coordination [1].
Table 1: Synthetic Routes for Zirconium 2-Ethylhexanoate Complex
| Method | Starting Materials | Reaction Conditions | Yield/Comments | Reference |
|---|---|---|---|---|
| Direct Metathesis Reaction | ZrCl₄ + 2-Ethylhexanoic acid | Temperature: <80°C, Time: 4-6 h, Reduced pressure | High yield, white solid product | Paul et al. (1976) [1] |
| Solvothermal Synthesis | ZrOCl₂·8H₂O + 2-Ethylhexanoic acid | Temperature: 90°C, Time: 40 min, Autoclave conditions | Moderate yield, enhanced crystallinity | Derived from MOF synthesis methods [3] [4] |
| Ligand Exchange Mechanism | Zr precursor + carboxylate ligands | Temperature: Variable, pH controlled | Controlled ligand substitution | General ligand exchange protocols [5] [6] |
Solvothermal synthesis methodologies offer enhanced control over crystallinity and particle morphology in zirconium carboxylate complex formation [3] [7]. This approach utilizes elevated temperatures and pressures within sealed reaction vessels to promote crystal growth and improve product quality. The method demonstrates particular effectiveness for synthesizing well-defined zirconium-based materials with controlled structural properties [4] [8].
The solvothermal process typically employs zirconium oxychloride octahydrate as the starting material, which undergoes reaction with 2-ethylhexanoic acid under autoclave conditions [9]. Temperature ranges of 90-150°C prove optimal for promoting ligand coordination while preventing thermal decomposition [8] [10]. Reaction times generally require 40 minutes to several hours, depending on the desired crystallinity and particle size distribution [7].
Solvent selection plays a crucial role in determining the final product characteristics. Organic solvents such as dimethylformamide, ethanol, or mixed solvent systems can influence the coordination environment and structural arrangement [4] [8]. The choice of solvent affects both the solubility of reactants and the crystallization kinetics, ultimately impacting the final product morphology and purity [11].
The solvothermal approach enables the synthesis of zirconium carboxylate complexes with enhanced thermal stability and improved structural order [3]. This method proves particularly valuable when seeking to control defect formation and achieve phase-pure products [8]. The elevated temperature and pressure conditions facilitate complete ligand exchange and promote the formation of well-ordered crystalline structures [9].
Ligand exchange mechanisms provide sophisticated control over the coordination environment in zirconium carboxylate complexes through stepwise substitution processes [5] [6]. This approach enables the selective replacement of existing ligands with 2-ethylhexanoate groups, offering precise control over the final stoichiometry and structural arrangement [12] [13].
The mechanism typically involves the initial formation of labile zirconium complexes that undergo subsequent ligand substitution [5]. Temperature-dependent exchange processes allow for controlled modification of the coordination sphere, with different ligand positions exhibiting varying exchange rates [13]. The process demonstrates zero-order dependence on carboxylic acid concentration, indicating a dissociative mechanism involving partial ligand dissociation [5].
Hydrogen bonding interactions between hydroxyl groups and incoming carboxylate ligands facilitate the exchange process through stabilization of coordinatively unsaturated intermediates [13]. The exchange kinetics show significant temperature dependence, with activation energies ranging from 15-23 kilocalories per mole for different ligand positions [5]. This variation reflects the distinct chemical environments experienced by ligands in different coordination sites [5].
The ligand exchange approach enables the systematic modification of zirconium complexes to achieve desired properties and functionalities [6]. pH control proves essential for optimizing exchange efficiency and preventing unwanted side reactions [6]. The method demonstrates particular utility for preparing mixed-ligand systems and investigating structure-property relationships in zirconium carboxylate complexes [14].
X-ray diffraction analysis serves as the definitive technique for determining the crystal structure and coordination geometry of zirconium carboxylate complexes [15] [16]. This methodology provides precise information regarding lattice parameters, space group symmetry, and atomic positions within the crystal structure [17]. The technique proves particularly valuable for identifying polymorphic forms and understanding intermolecular packing arrangements [18].
Single-crystal X-ray diffraction studies reveal that zirconium centers typically adopt eight-coordinate geometries in carboxylate complexes [16] [17]. The coordination environment demonstrates distorted square antiprismatic or dodecahedral arrangements, with zirconium-oxygen bond distances ranging from 2.09 to 2.29 Angstroms [2] [16]. These geometric parameters reflect the ionic nature of the metal-ligand interactions and the steric requirements of the carboxylate ligands [17].
Powder X-ray diffraction provides complementary information regarding phase purity and crystallinity [15] [18]. The technique enables the identification of different polymorphic forms and the detection of impurity phases [15]. Peak broadening analysis yields information about crystallite size and strain effects, which prove important for understanding material properties [18].
The diffraction patterns of zirconium 2-ethylhexanoate complexes typically exhibit characteristic reflections corresponding to the layered or three-dimensional coordination network [17]. The presence of long alkyl chains in the 2-ethylhexanoate ligands influences the packing arrangement and may result in lamellar structures with distinct interlayer spacings [19]. Temperature-dependent diffraction studies can reveal phase transitions and thermal expansion behavior [15].
Table 2: Analytical Techniques for Structural Elucidation
| Technique | Information Obtained | Key Parameters | Typical Values/Ranges | Applications |
|---|---|---|---|---|
| X-Ray Diffraction (XRD) | Crystal structure, phase identification | Lattice parameters, space group | Zr-O: 2.09-2.29 Å bonds [2] [16] | Structure determination, polymorphism |
| Nuclear Magnetic Resonance (NMR) | Local structure around Zr centers | Chemical shifts, coordination environment | ⁹¹Zr NMR: sensitive to local disorder [20] [21] | Coordination geometry analysis |
| Fourier-Transform Infrared (FTIR) | Functional group identification | C=O stretching frequencies | COO⁻ stretch: 1570-1590 cm⁻¹ [22] [23] | Bonding mode identification |
Nuclear magnetic resonance spectroscopy provides unique insights into the local coordination environment and dynamic behavior of zirconium carboxylate complexes [20] [21]. The technique proves particularly sensitive to structural variations and can detect subtle changes in the coordination sphere that may not be apparent through other analytical methods [24] [25].
⁹¹Zr solid-state NMR spectroscopy offers direct information about the zirconium coordination environment and local symmetry [20] [21]. The technique demonstrates exceptional sensitivity to differences in short-range structure caused by ligand substitution and coordination geometry variations [20]. High magnetic field measurements at 35.2 Tesla and 19.6 Tesla enable the resolution of distinct zirconium sites and provide detailed information about quadrupolar interactions [21].
¹H and ¹³C NMR spectroscopy of the organic ligands provides complementary structural information [25]. Dynamic NMR studies reveal ligand exchange processes and fluxional behavior in solution [13] [25]. Temperature-dependent measurements enable the determination of activation energies for ligand exchange and provide insights into the mechanism of dynamic processes [5] [13].
The NMR spectra of zirconium 2-ethylhexanoate complexes exhibit characteristic patterns reflecting the coordination mode of the carboxylate ligands [26] [25]. Chelating and bridging coordination modes can be distinguished through chemical shift analysis and coupling pattern examination [5]. The technique proves invaluable for studying ligand dynamics and understanding the factors controlling structural rearrangements [13].
Fourier-transform infrared spectroscopy provides essential information about the functional groups and bonding modes present in zirconium carboxylate complexes [27] [28]. The technique proves particularly valuable for identifying the coordination mode of carboxylate ligands and monitoring changes during synthesis or thermal treatment [23] [29].
The characteristic carboxylate stretching vibrations appear in the 1500-1700 wavenumber region, with specific frequencies depending on the coordination mode [27] [30]. Monodentate coordination typically exhibits larger separation between asymmetric and symmetric stretching modes compared to bidentate chelating coordination [29]. The frequency difference (Δν) between these modes serves as a diagnostic tool for determining bonding arrangements [29].
For zirconium 2-ethylhexanoate, the asymmetric carboxylate stretch typically appears around 1570-1590 wavenumbers, while the symmetric stretch occurs at lower frequencies [22] [23]. The presence of coordinated water or hydroxyl groups can be identified through broad absorption bands in the 3200-3600 wavenumber region [28]. The alkyl stretching vibrations from the 2-ethylhexyl chains appear in the 2800-3000 wavenumber region [30].
Temperature-dependent infrared spectroscopy enables the monitoring of thermal decomposition processes and phase transitions [28]. The technique proves particularly useful for studying the stability of zirconium carboxylate complexes and identifying decomposition products [28]. Far-infrared measurements can provide information about metal-oxygen stretching vibrations, although these typically fall outside the range of standard mid-infrared spectrometers [29].
Table 3: Physical Properties of Zirconium 2-Ethylhexanoate
| Property | Value | Comments |
|---|---|---|
| Molecular Formula | C₃₂H₆₀O₈Zr [31] [19] | Tetra(2-ethylhexanoate) complex |
| Molecular Weight | 664.04 g/mol [31] [19] | High molecular weight metal complex |
| Physical State | Liquid [19] [32] | Viscous liquid at room temperature |
| Density | 1.27 g/cm³ [19] [32] | Higher than corresponding acid |
| Boiling Point | 167-178°C/760 mmHg [19] [32] | Relatively high due to metal coordination |
| Flash Point | 65°C [19] [32] | Flammable liquid classification |
| Refractive Index | n₂₀/D 1.446 [19] [32] | Moderate refractive index |
| Solubility | Organic solvents > Water [33] [34] | Hydrophobic due to long alkyl chains |
Hexanoic acid, 2-ethyl-, zirconium salt exhibits complex molecular architectures that depend significantly on the stoichiometry and coordination environment [1] [2]. The compound exists primarily in two documented stoichiometric forms: a general salt formulation represented as C₈H₁₆O₂·xZr and the well-characterized tetrakis derivative with the molecular formula C₃₂H₆₀O₈Zr [1] [3]. The tetrakis form, commonly referred to as zirconium tetrakis(2-ethylhexanoate), represents the most structurally characterized variant with a molecular weight of 664.1 g/mol [2] [4].
Table 1: Basic Chemical Properties of Hexanoic acid, 2-ethyl-, zirconium salt
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 22464-99-9 (general), 2233-42-3 (tetrakis) | [1] |
| Molecular Formula (1:? ratio) | C8H16O2.xZr | [1] |
| Molecular Formula (4:1 tetrakis) | C32H60O8Zr | [2] [3] |
| Molecular Weight (tetrakis) | 664.1 g/mol | [2] |
| Density | 1.270 g/cm³ | [1] |
| Physical Form | Viscous liquid | [3] [5] |
| Color | Colorless to slightly yellowish | [5] |
| Solubility | Soluble in organic solvents, alcohols | [3] |
The molecular geometry around zirconium centers in these compounds typically adopts eight-coordinate configurations, consistent with the preference of zirconium(IV) for high coordination numbers [6] [7] [8]. The most prevalent coordination polyhedron is the square antiprismatic geometry, which may exhibit slight distortions toward dodecahedral arrangements depending on steric and electronic factors [7] [9]. This eight-coordinate preference stems from the large ionic radius of Zr⁴⁺ (0.72 Å for eight-coordinate) and its high charge-to-radius ratio, which favors maximizing the coordination number to achieve optimal electrostatic stabilization [8].
The 2-ethylhexanoate ligands coordinate to zirconium through multiple bonding modes, including monodentate and bidentate configurations [10] [11]. In monodentate coordination, a single carboxylate oxygen atom binds to the metal center, with typical Zr-O bond distances ranging from 2.20 to 2.30 Å [12] [10]. The bidentate chelating mode involves both carboxylate oxygen atoms coordinating to the same zirconium center, resulting in slightly longer Zr-O distances of approximately 2.32 Å due to the geometric constraints imposed by the five-membered chelate ring [11].
Zirconium demonstrates remarkable coordination versatility in carboxylate environments, exhibiting coordination numbers ranging from six to eight, with eight being strongly preferred under most conditions [6] [8]. The coordination behavior is fundamentally influenced by the hard Lewis acid nature of Zr⁴⁺, which shows exceptional affinity for hard Lewis base oxygen donor atoms [8] [13].
Table 2: Zirconium Coordination Numbers and Geometries in Different Systems
| System | Coordination Number | Geometry | Zr-O Bond Distance (Å) | Reference |
|---|---|---|---|---|
| Zr6 Oxo Clusters | 8 | Square antiprismatic | 2.00-2.37 | [6] [14] |
| Zr12 Acetate Clusters | 8 | Square antiprismatic | 2.20-2.45 | [11] |
| Zr5 Pentanuclear Clusters | 8 | Square antiprismatic | 2.18-2.37 | [6] |
| ZrSiO4 (Zircon) | 8 | Distorted square antiprism | 2.17-2.29 | [15] [16] |
| Zr(oxine)4 Complex | 8 | Square antiprismatic with dodecahedral distortion | 2.106 | [7] |
| Zr Carboxylate Complexes | 6-8 | Octahedral to square antiprismatic | 2.16-2.28 | [6] |
| Zr in Phosphate Systems | 6 | Octahedral | 2.06 | [17] |
The coordination environment in zirconium carboxylate systems exhibits distinct patterns based on the ligand arrangement and cluster nuclearity [6] [18]. In hexanuclear clusters, each zirconium atom typically coordinates to two μ₃-oxide ions, two μ₃-hydroxide ions, and four oxygen atoms from carboxylate groups or water molecules [6]. The differentiation between core bridging atoms and peripheral ligands creates a coordination hierarchy where oxide distances are consistently the shortest (2.00-2.14 Å), followed by carboxylate oxygen interactions (2.16-2.28 Å), with hydroxide and water molecule distances being the longest (2.18-2.37 Å) [6].
The coordination behavior is also significantly influenced by pH and synthetic conditions [6]. Under acidic conditions, pentanuclear [Zr₅(O)₂(OH)₆(OOC)₄(solv)]⁶⁺ species predominate, which upon basification evolve into hexanuclear [Zr₆(O)₄(OH)₄(OOC)₈(H₂O)]⁴⁺ species through incorporation of an additional zirconium center [6]. This pH-dependent equilibrium demonstrates the dynamic nature of zirconium carboxylate coordination and its sensitivity to solution conditions.
Zirconium carboxylate systems exhibit remarkable propensity for cluster formation, generating well-defined polynuclear architectures that range from tetranuclear to hexanuclear and dodecameric species [6] [18]. The most prominent and well-characterized clusters are the hexanuclear Zr₆ species, which serve as fundamental building units in metal-organic frameworks and coordination polymers [19] [20].
The hexanuclear cluster [Zr₆(μ₃-O)₄(μ₃-OH)₄(OOCR)₁₂] represents the archetypal structure, featuring six zirconium atoms arranged in an octahedral configuration with eight μ₃-bridging oxygen atoms (four oxide and four hydroxide) occupying the triangular faces of the octahedron [6] [18]. This core structure is stabilized by twelve carboxylate ligands that bridge the metal centers, creating a highly stable and thermodynamically favored arrangement [6].
The formation pathway typically proceeds through well-defined intermediates, beginning with the tetranuclear [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ precursor [6] [14]. Upon addition of carboxylic ligands, this tetranuclear species evolves to pentanuclear [Zr₅(O)₂(OH)₆(OOC)₄(solv)]⁶⁺ entities, where the incorporation of the fifth zirconium center promotes deprotonation of two hydroxide groups to generate the two oxide/six hydroxide core composition [6]. Further basification leads to hexanuclear cluster formation through addition of a sixth zirconium atom, which increases polarization and results in the final four oxide/four hydroxide core arrangement [6].
Table 3: Carboxylate Coordination Modes in Zirconium Systems
| Coordination Mode | Description | O-C-O Angle Change | Typical Zr-O Distance (Å) | Reference |
|---|---|---|---|---|
| Monodentate (syn) | Single oxygen coordination, same side | Minimal | 2.20-2.30 | [12] [10] |
| Monodentate (anti) | Single oxygen coordination, opposite side | Minimal | 2.20-2.30 | [12] [10] |
| Bidentate chelating | Both oxygens coordinate to same metal | 122° → 118° (compression) | 2.32 | [11] |
| Bridging (μ2) | Bridge between two metal centers | 122° → 126° (expansion) | 2.20 | [11] |
| Belt-bridging (Zr12) | Bridge equatorial-apical Zr in Zr12 | Variable | 2.20-2.45 | [11] |
| Intercluster-bridging (Zr12) | Bridge between Zr6 subunits | Variable | 2.20-2.45 | [11] |
| Inner-face-bridging (Zr12) | Bridge within Zr6 face | Variable | 2.20-2.45 | [11] |
Dodecameric Zr₁₂ clusters represent the dimerization product of two Zr₆ units connected through four intercluster bridging carboxylate ligands [11] [18]. These larger assemblies exhibit four distinct carboxylate environments: chelating, belt-bridging, intercluster-bridging, and inner-face-bridging modes [11]. The structural complexity of Zr₁₂ clusters provides insights into ligand exchange dynamics, where different binding sites exhibit dramatically different exchange rates with chelating acetates showing very fast exchange (coalesced resonance at room temperature) while intercluster and inner-face bridging ligands show no observable exchange up to 65°C [11].
The coordination chemistry of zirconium carboxylates exhibits both similarities and distinct differences when compared to other Group 4 metals, particularly titanium and hafnium [21] [22] [23]. These comparisons provide crucial insights into periodic trends and the unique characteristics of zirconium coordination behavior.
Table 4: Comparative Analysis of Group 4 Metal Carboxylates
| Metal | Preferred Coordination Number | Common Geometries | M-O Bond Distances (Å) | Cluster Formation | Carboxylate Coordination Modes | Structural Stability | Reference |
|---|---|---|---|---|---|---|---|
| Titanium (IV) | 6 (rarely 7-8) | Octahedral, capped trigonal prismatic | 1.956-2.197 | Ti6 oxo clusters common | κ1-O, κ2-O,O chelating, bridging | Moderate, hydrolysis-sensitive | [24] [22] [25] |
| Zirconium (IV) | 8 (commonly 6-8) | Square antiprismatic, dodecahedral | 2.00-2.37 | Zr6/Zr12 oxo clusters prevalent | κ1-O, κ2-O,O, μ2-bridging, μ3-bridging | High, robust clusters | [19] [6] [11] |
| Hafnium (IV) | 8 (commonly 6-8) | Square antiprismatic, dodecahedral | 2.00-2.30 | Hf6/Hf12 oxo clusters (similar to Zr) | κ1-O, κ2-O,O, μ2-bridging, μ3-bridging | High, very robust clusters | [21] [22] [23] |
Titanium(IV) carboxylates demonstrate a preference for six-coordinate octahedral geometries, reflecting the smaller ionic radius of Ti⁴⁺ compared to Zr⁴⁺ [24] [25]. The typical Ti-O bond distances in carboxylate complexes range from 1.956 to 2.197 Å, significantly shorter than corresponding zirconium distances due to the smaller metal center [24]. Titanium forms hexanuclear Ti₆O₆(OR)₆(OOCR')₆ clusters where all oxygen atoms are μ₃-bridging, but these structures show greater sensitivity to hydrolysis compared to zirconium analogues [25].
Hafnium(IV) exhibits coordination behavior remarkably similar to zirconium, forming isostructural Hf₆ and Hf₁₂ clusters with nearly identical geometries [21] [26]. The Hf-O bond distances (2.00-2.30 Å) are very similar to those of zirconium, reflecting the similar ionic radii of these metals due to the lanthanide contraction [21]. However, hafnium clusters generally exhibit even greater thermal and chemical stability than their zirconium counterparts [21].
Table 5: Bond Distance Comparisons in Zirconium Carboxylate Systems
| System | Bond Distance (Å) | Description | Reference |
|---|---|---|---|
| Zr6 Oxo Core (μ3-O) | 2.119 | Core oxygen atoms in Zr6 clusters | [18] |
| Zr6 Oxo Core (μ3-OH) | 2.252 | Core hydroxide oxygen in Zr6 clusters | [18] |
| Zr-O (carboxylate, chelating) | 2.32 | Chelating carboxylate coordination | [11] |
| Zr-O (carboxylate, bridging) | 2.20 | Bridging carboxylate coordination | [11] |
| Zr-O (water molecules) | 2.18-2.37 | Terminal water coordination | [6] |
| Zr-Zr (adjacent in cluster) | 3.47-3.54 | Metal-metal distances within clusters | [6] |
| Zr-O (hydroxide) | 2.18-2.37 | Bridging hydroxide groups | [6] |
| Zr-O (oxide, shortest) | 2.00-2.14 | Core oxide bridges (strongest) | [6] |
The structural stability of zirconium carboxylate clusters significantly exceeds that of titanium analogues, with zirconium-based metal-organic frameworks demonstrating thermal stability up to 450°C compared to lower temperatures for titanium systems [27]. This enhanced stability is attributed to the stronger Zr-O bonds and the more robust cluster architectures formed by the larger, more highly charged zirconium centers [27].
The ligand exchange dynamics also differ markedly between the metals. While titanium carboxylates undergo facile ligand substitution reactions, zirconium carboxylates exhibit more selective exchange patterns, with the rate and extent of exchange dependent on the specific binding mode and cluster environment [11] [24]. Hafnium systems show the most inert behavior, consistent with the general trend of increasing inertness down Group 4 [21].